Home > Products > Screening Compounds P51031 > 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide -

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-5102357
CAS Number:
Molecular Formula: C17H13ClF6N2O3S
Molecular Weight: 474.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CHMFL-KIT-8140

Compound Description: CHMFL-KIT-8140 is a c-KIT kinase inhibitor that served as the starting point for the development of CHMFL-KIT-64 [].

Relevance: While the exact structure of CHMFL-KIT-8140 is not provided in the abstract, it is stated that CHMFL-KIT-64 was designed through a "type II kinase inhibitor binding element hybrid design approach" starting from CHMFL-KIT-8140 []. This suggests that CHMFL-KIT-8140 likely shares significant structural similarities with both CHMFL-KIT-64 and N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, particularly in the kinase hinge-binding region. The presence of a 4-chloro-3-(trifluoromethyl)phenyl moiety in N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, which is a key feature in many kinase inhibitors, further supports this relationship.

CHMFL-KIT-64

Compound Description: CHMFL-KIT-64 (2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide) is a potent c-KIT kinase inhibitor with improved oral bioavailability compared to its predecessor, CHMFL-KIT-8140 []. It demonstrates significant activity against a broad spectrum of c-KIT mutants, including those clinically relevant for gastrointestinal stromal tumors [].

Relevance: CHMFL-KIT-64 and N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide share the critical 4-chloro-3-(trifluoromethyl)phenyl group []. This structural motif is frequently incorporated into kinase inhibitors due to its favorable interactions with the hinge region of the kinase domain. The shared presence of this moiety suggests that both compounds likely target kinases, potentially with overlapping selectivity profiles.

Sorafenib

Compound Description: Sorafenib (4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide) is a multi-kinase inhibitor approved for the treatment of various cancers, including hepatocellular carcinoma and renal cell carcinoma [, ].

Relevance: Sorafenib and N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide both belong to the diaryl urea class of kinase inhibitors, sharing the characteristic urea linker connecting two aromatic rings []. Moreover, both compounds contain the 4-chloro-3-(trifluoromethyl)phenyl group, suggesting potential similarities in their kinase selectivity profiles and mechanisms of action.

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea

Compound Description: This compound is described as a potent RAF kinase inhibitor []. RAF kinases are key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

Relevance: Similar to N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, this compound features the 4-chloro-3-(trifluoromethyl)phenyl moiety, which is frequently encountered in kinase inhibitors, especially those targeting the RAF family []. This structural commonality suggests that both compounds may possess similar binding modes within the ATP-binding pocket of their respective kinase targets.

1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa [, , ]. It is structurally distinct from the other mentioned compounds but highlights the importance of optimizing pharmacokinetic properties alongside potency and selectivity during drug development.

Relevance: While DPC 423 targets a different class of enzymes (coagulation factors) compared to the kinase inhibitors discussed earlier, its comprehensive metabolic characterization in various species provides valuable insights into potential biotransformation pathways [, , ]. Understanding these pathways is crucial for optimizing the pharmacokinetic properties of drug candidates, including N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, to enhance their therapeutic potential.

Properties

Product Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C17H13ClF6N2O3S

Molecular Weight

474.8 g/mol

InChI

InChI=1S/C17H13ClF6N2O3S/c1-30(28,29)26(12-5-6-14(18)13(8-12)17(22,23)24)9-15(27)25-11-4-2-3-10(7-11)16(19,20)21/h2-8H,9H2,1H3,(H,25,27)

InChI Key

ZWSWKVJQIYLGPN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.